3-Amino-4-(4-methoxyphenyl)thiophene-2-carbonitrile hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
- Thiophenes are heterocyclic compounds containing a five-membered ring with one sulfur atom and four carbon atoms. The presence of an amino group (NH₂) and a cyano group (CN) in this compound adds functional diversity.
- This compound may have applications in various fields due to its unique structure and properties.
3-Amino-4-(4-methoxyphenyl)thiophene-2-carbonitrile hydrochloride: is a chemical compound with the molecular formula C₁₂H₁₁ClN₂OS. It belongs to the class of thiophene derivatives.
Vorbereitungsmethoden
Synthetic Routes: The synthesis of 3-amino-4-(4-methoxyphenyl)thiophene-2-carbonitrile hydrochloride involves several steps. One possible route includes the reaction of a suitable precursor (such as 2-amino-4-(4-methoxyphenyl)thiophene-3-carbonitrile) with hydrochloric acid.
Reaction Conditions: Specific reaction conditions, solvents, and temperatures are crucial for obtaining high yields.
Industrial Production: While I don’t have specific industrial production methods, research labs and pharmaceutical companies may optimize the synthesis for large-scale production.
Analyse Chemischer Reaktionen
Reactivity: The compound can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: The specific products depend on the reaction conditions, but derivatives with modified functional groups are common.
Wissenschaftliche Forschungsanwendungen
Chemistry: Researchers may explore its reactivity, stability, and potential as a building block for other compounds.
Biology and Medicine: Investigate its biological activity, such as antimicrobial or anticancer properties.
Industry: Evaluate its use in materials science, such as organic electronics or sensors.
Wirkmechanismus
- The exact mechanism remains an area of study. It could involve interactions with cellular receptors, enzymes, or metabolic pathways.
- Researchers would investigate its binding affinity, cellular uptake, and downstream effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds:
Uniqueness: Highlight the distinct features of 3-amino-4-(4-methoxyphenyl)thiophene-2-carbonitrile hydrochloride compared to these compounds.
Eigenschaften
Molekularformel |
C12H11ClN2OS |
---|---|
Molekulargewicht |
266.75 g/mol |
IUPAC-Name |
3-amino-4-(4-methoxyphenyl)thiophene-2-carbonitrile;hydrochloride |
InChI |
InChI=1S/C12H10N2OS.ClH/c1-15-9-4-2-8(3-5-9)10-7-16-11(6-13)12(10)14;/h2-5,7H,14H2,1H3;1H |
InChI-Schlüssel |
IAKKTLRRDFGBRD-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)C2=CSC(=C2N)C#N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.